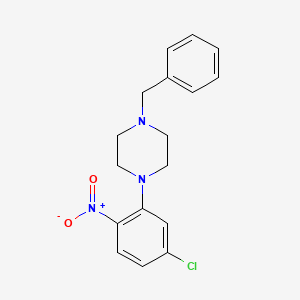![molecular formula C19H18Cl2N2OS B15005087 2-[(2Z)-4-(3,4-dichlorophenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B15005087.png)
2-[(2Z)-4-(3,4-dichlorophenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2Z)-4-(3,4-DICHLOROPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-(3,4-DICHLOROPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a haloketone.
Introduction of the Phenyl Groups: The 3,4-dichlorophenyl and 4-ethylphenyl groups are introduced through nucleophilic substitution reactions.
Reduction and Functionalization: The final steps involve reduction and functionalization to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the thiazole ring or the phenyl groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(2Z)-4-(3,4-DICHLOROPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2Z)-4-(3,4-DICHLOROPHENYL)-2-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
- 2-[(2Z)-4-(3,4-DICHLOROPHENYL)-2-[(4-PROPYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
Uniqueness
The unique combination of the 3,4-dichlorophenyl and 4-ethylphenyl groups in 2-[(2Z)-4-(3,4-DICHLOROPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL contributes to its distinct chemical properties and potential applications. These structural features may enhance its biological activity and make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H18Cl2N2OS |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
2-[4-(3,4-dichlorophenyl)-2-(4-ethylphenyl)imino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-2-13-3-6-15(7-4-13)22-19-23(9-10-24)18(12-25-19)14-5-8-16(20)17(21)11-14/h3-8,11-12,24H,2,9-10H2,1H3 |
InChI-Schlüssel |
DNNSYRWFRFFLSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)Cl)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4,5-dicyano-2-nitrophenyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B15005008.png)
![N'-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B15005013.png)

![2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B15005034.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B15005035.png)
![4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B15005043.png)
![4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide](/img/structure/B15005047.png)
![[1,2,3]Triazolo[4,5-d]pyrimidin-7-one, 3,6-dibenzyl-5-methyl-3,6-dihydro-](/img/structure/B15005062.png)
![N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B15005066.png)
![13-(methoxymethyl)-11-methyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B15005073.png)
![Ethyl 1-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B15005088.png)
![2-[1-(4-fluorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005090.png)
![(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005098.png)
![4'-methyl-N~2~-[2-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B15005100.png)
